2-Methoxyethanolate;nickel(2+)

Description

BenchChem offers high-quality 2-Methoxyethanolate;nickel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyethanolate;nickel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

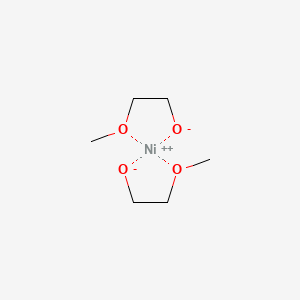

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14NiO4 |

|---|---|

Molecular Weight |

208.87 g/mol |

IUPAC Name |

2-methoxyethanolate;nickel(2+) |

InChI |

InChI=1S/2C3H7O2.Ni/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |

InChI Key |

KNEAYFOSQJIPKZ-UHFFFAOYSA-N |

Canonical SMILES |

COCC[O-].COCC[O-].[Ni+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nickel(II) bis(2-methoxyethoxide): Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Nickel(II) bis(2-methoxyethoxide), a coordination compound of significant interest in various fields of chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, and potential applications, with a focus on providing practical, field-proven insights.

Introduction to Nickel(II) bis(2-methoxyethoxide)

Nickel(II) bis(2-methoxyethoxide), with the chemical formula Ni(OCH₂CH₂OCH₃)₂, is a coordination complex featuring a central nickel atom in the +2 oxidation state.[1] The ligands, 2-methoxyethoxide anions, are derived from 2-methoxyethanol. This compound belongs to the broader class of metal alkoxides, which are known for their utility as precursors in materials science and as catalysts in organic synthesis. The presence of the ether functional group within the alkoxide ligand imparts distinct coordination behavior and reactivity to the nickel center.

Chemical Structure and Properties

The fundamental characteristics of Nickel(II) bis(2-methoxyethoxide) are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₁₄NiO₄ | EvitaChem |

| Molecular Weight | 208.87 g/mol | EvitaChem |

| IUPAC Name | 2-methoxyethanolate;nickel(2+) | EvitaChem |

| CAS Number | 142600-62-2 | EvitaChem |

| Appearance | Typically a colored solid | General knowledge |

Molecular Structure and Coordination Geometry

The 2-methoxyethoxide ligand in Nickel(II) bis(2-methoxyethoxide) acts as a bidentate chelating agent.[1] Each ligand coordinates to the central nickel(II) ion through the oxygen atoms of both the alkoxide and the ether functionalities. This chelation forms a stable five-membered ring.[1] With two such bidentate ligands, the nickel center typically achieves a six-coordinate, octahedral geometry.[1]

Caption: General workflow for the synthesis of Nickel(II) bis(2-methoxyethoxide).

Characterization Techniques

Infrared (IR) Spectroscopy: The IR spectrum of Nickel(II) bis(2-methoxyethoxide) is expected to show characteristic C-O stretching frequencies for the coordinated alkoxide and ether groups. The absence of a broad O-H stretching band (typically around 3200-3500 cm⁻¹) from the starting 2-methoxyethanol would indicate the formation of the alkoxide complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a d⁸ metal ion, Nickel(II) in an octahedral environment is paramagnetic. This results in significantly broadened and shifted resonances in ¹H and ¹³C NMR spectra, making detailed structural elucidation by this method challenging. However, the observation of these paramagnetic shifts can confirm the presence of the Ni(II) center.

Magnetic Susceptibility: Measurement of the magnetic moment can confirm the +2 oxidation state and the high-spin d⁸ electron configuration of the nickel center in an octahedral environment, which is expected to have a magnetic moment of around 2.8 to 3.5 Bohr magnetons.

Applications in Research and Development

Nickel(II) complexes are versatile catalysts and precursors in various chemical transformations. While specific applications of Nickel(II) bis(2-methoxyethoxide) are not extensively documented in peer-reviewed literature, its properties suggest potential in the following areas:

Catalysis

Nickel catalysts are increasingly used as a more sustainable and cost-effective alternative to palladium in cross-coupling reactions. [3]These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

-

Suzuki-Miyaura Coupling: Nickel catalysts can facilitate the coupling of aryl halides or pseudo-halides with boronic acids. While specific data for Nickel(II) bis(2-methoxyethoxide) is scarce, related nickel alkoxide and halide complexes are known to be active pre-catalysts for such transformations. The in-situ reduction of the Ni(II) pre-catalyst to the active Ni(0) species is a key step in the catalytic cycle.

Caption: Generalized catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials Science

Metal alkoxides are widely used as precursors for the synthesis of metal oxide nanoparticles and thin films via sol-gel or chemical vapor deposition (CVD) techniques. Nickel(II) bis(2-methoxyethoxide) could serve as a precursor for the deposition of nickel oxide (NiO), a p-type semiconductor with applications in catalysis, batteries, and sensors. The presence of the ether functionality may influence its volatility and decomposition pathway in CVD processes.

Conclusion

Nickel(II) bis(2-methoxyethoxide) is a coordination complex with a well-defined, albeit not crystallographically confirmed, chelated structure. Its synthesis from common starting materials is straightforward, though requires inert atmosphere techniques. While specific, detailed applications are yet to be widely reported, its structural and electronic properties make it a promising candidate for further investigation as a catalyst in organic synthesis and as a precursor in materials science. The insights provided in this guide are intended to serve as a foundation for researchers and scientists to explore the potential of this and related nickel alkoxide complexes in their respective fields.

References

-

Materials Project. Ni(HO)2 (mp-27912). Available from: [Link]

-

Organic & Biomolecular Chemistry. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Available from: [Link]

Sources

Solubility and Stability Profile of Nickel 2-Methoxyethoxide in Organic Solvents

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chelation Imperative

Nickel 2-methoxyethoxide [Ni(OCH₂CH₂OCH₃)₂] is not a simple salt that dissolves via ionic dissociation; it is a coordination complex whose solubility is governed by ligand exchange and chelation dynamics .

For researchers utilizing this compound—primarily as a sol-gel precursor for Nickel Oxide (NiO) thin films in optoelectronics and catalysis—understanding its solubility requires shifting focus from "saturation limits" to precursor stability . The compound is rarely isolated as a pure solid due to its high sensitivity to moisture and tendency to oligomerize. Instead, it is almost exclusively generated and maintained in situ within 2-methoxyethanol (2-ME) or similar chelating alcohol systems.

This guide details the solvent compatibility, mechanistic stability factors, and a self-validating protocol for generating high-purity solutions of nickel 2-methoxyethoxide.

Solvent Compatibility & Solubility Profile

The solubility of nickel 2-methoxyethoxide is dictated by the solvent's ability to coordinate with the central nickel ion and prevent the formation of insoluble polymeric networks.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Compatibility | Mechanism / Notes |

| Glycol Ethers | 2-Methoxyethanol (2-ME) | Excellent (Native) | Primary Solvent. The ether oxygen and hydroxyl group form a stable 5-membered chelate ring, preventing precipitation. Commercial standard (e.g., 5% w/v solutions). |

| 2-Ethoxyethanol | Good | Similar chelation effect; slightly higher boiling point/viscosity. | |

| Alcohols | Ethanol (EtOH) | Moderate | Requires Stabilizer. Lacks the ether oxygen for bidentate chelation. Often requires Monoethanolamine (MEA) to prevent "hazing" or precipitation over time. |

| Isopropanol (IPA) | Moderate | Requires Stabilizer. Used when higher volatility is needed. Lower solubility for the precursor than 2-ME. | |

| Polar Aprotic | DMF / DMSO | High | Soluble due to high polarity, but difficult to remove in thin-film processing (high boiling point). |

| Non-Polar | Toluene / Hexane | Poor | Insoluble. The complex is polar and requires coordinating ligands. Can only be used if the nickel is modified with long-chain hydrophobic ligands. |

| Aqueous | Water | Incompatible | Rapid Hydrolysis. Reacts immediately to form insoluble Nickel(II) Hydroxide [Ni(OH)₂] precipitate. |

Critical Insight: The "solubility limit" in 2-methoxyethanol is not a fixed saturation point but a stability threshold. Solutions up to 0.5 M - 1.0 M are achievable, but viscosity increases significantly due to oligomerization at higher concentrations.

Mechanistic Analysis: Why 2-Methoxyethanol?

The superior solubility of this compound in 2-methoxyethanol is due to the Chelation Effect .

-

Bidentate Coordination: 2-Methoxyethanol acts as a bidentate ligand. The alkoxy oxygen (

) and the ether oxygen ( -

Oligomer Breaking: Simple nickel alkoxides (e.g., Nickel Ethoxide) tend to polymerize into insoluble clusters (

) to satisfy the metal's coordination number (usually 6). The "bite" of the 2-methoxyethoxy ligand occupies two coordination sites, sterically hindering the formation of large, insoluble polymers. -

Stabilization: When using simple alcohols (Ethanol), this chelation is absent. This is why Monoethanolamine (MEA) is frequently added as a stabilizer; the amine nitrogen and hydroxyl oxygen in MEA mimic this chelating effect, locking the nickel in solution.

Visualization: Sol-Gel Precursor Formation Pathway

The following diagram illustrates the chemical pathway from the raw salt (Nickel Acetate) to the stable Nickel 2-methoxyethoxide complex.

Figure 1: Reaction pathway for the in-situ generation of stable Nickel 2-methoxyethoxide solution from Nickel Acetate.

Experimental Protocol: Self-Validating Synthesis

Since the pure solid is unstable, the standard scientific workflow involves generating the solution in situ.

Objective

Prepare a stable 0.5 M Nickel 2-methoxyethoxide solution suitable for spin-coating or catalysis.

Reagents

-

Nickel(II) Acetate Tetrahydrate (

) [99.9% Purity] -

2-Methoxyethanol (Anhydrous)[1]

-

Monoethanolamine (MEA) [Optional but recommended for long-term stability]

Step-by-Step Workflow

-

Stoichiometric Calculation:

-

Weigh 2.488 g of Nickel Acetate Tetrahydrate (MW: 248.84 g/mol ) to target 20 mL of 0.5 M solution.

-

-

Solvent Addition:

-

Transfer the salt to a clean, dry vial.

-

Add 20 mL of 2-Methoxyethanol. Observation: The salt will not dissolve immediately; the solution will appear as a suspension.

-

-

Stabilizer Integration (The "Clear" Check):

-

Add Monoethanolamine (MEA) in a 1:1 molar ratio with Nickel (approx. 0.6 mL).

-

Validation: The solution may turn slightly turbid initially.[2]

-

-

Thermal Activation (Critical Step):

-

Final Validation:

-

Success: The solution becomes homogeneous, transparent, and deep green/turquoise . No particulates should be visible.

-

Failure: If the solution remains cloudy or precipitates settle after cooling, hydrolysis has occurred (wet solvent) or insufficient heat was applied.

-

Stability Decision Tree

Use this logic flow to determine the appropriate solvent system for your specific application.

Figure 2: Decision logic for solvent selection based on process constraints and stability requirements.

References

-

Thermo Scientific Chemicals. (n.d.). Nickel 2-methoxyethoxide, 5% w/v in 2-methoxyethanol.[5] Fisher Scientific.[5] Retrieved from [Link][1]

-

American Elements. (n.d.). Nickel 2-Methoxyethoxide.[5] American Elements. Retrieved from [Link]

-

Daoudi, K., et al. (2020). Sol–gel spin coating method for the deposition of nanocrystalline nickel oxide (NiO) thin films. ResearchGate. Retrieved from [Link]

-

Kim, S. Y., et al. (2020). Prevention of precipitation in NiO precursor solutions using ethanolamine. ResearchGate QA. Retrieved from [Link]

-

Mishra, R. L., et al. (2018). Alternative solvents for NiO preparation from nickel acetate. ResearchGate QA. Retrieved from [Link]

Sources

- 1. Nickel(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. utwente.nl [utwente.nl]

- 4. researchgate.net [researchgate.net]

- 5. Nickel 2-methoxyethoxide, 5% w/v in 2-methoxyethanol, Thermo Scientific 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

Electronic Architecture & Synthetic Utility of Nickel(II) Alkoxides

A Technical Guide for Materials Scientists & Reaction Chemists

Executive Summary

This guide analyzes the electronic and structural properties of Nickel(II) alkoxide precursors, specifically focusing on donor-functionalized aminoalkoxides (e.g., [Ni(dmamp)₂]). While primarily utilized as volatile precursors for Atomic Layer Deposition (ALD) of p-type NiO semiconductors, the coordination chemistry described herein—governed by the

Part 1: Fundamental Electronic Architecture

The utility of Nickel(II) alkoxides is dictated by the lability and geometry of the metal center. Ni(II) possesses a

1.1 The Geometry-Magnetism Correlation

Unlike lighter congeners, Ni(II) alkoxides exhibit a distinct structural plasticity dependent on the steric bulk and electronic donation of the alkoxide ligand.

-

Square Planar (

): This is the preferred geometry for strong-field ligands (like aminoalkoxides). The-

Result: Diamagnetic (

), often orange/red/purple in color. -

Relevance: Volatile monomers (ideal for CVD/ALD).

-

-

Octahedral (

) / Tetrahedral (-

Result: Paramagnetic (

), often green/blue. -

Relevance: Insoluble polymers (unsuitable for vapor deposition; often "dead" catalytic species).

-

1.2 Ligand Field Theory Visualization

The following diagram illustrates the energetic bifurcation that dictates precursor stability.

Figure 1: Ligand Field Splitting diagrams comparing the volatile Square Planar geometry (left) versus the polymeric Octahedral geometry (right).

Part 2: Ligand Engineering & Precursor Selection

To prevent the formation of insoluble [Ni(OR)₂]

2.1 Key Precursor Comparison

The following table compares the electronic and physical properties of industry-standard precursors.

| Precursor | Formula | Ligand Structure | Geometry (Solid State) | Magnetism | Melting Point |

| [Ni(dmamp)₂] | 1-dimethylamino-2-methyl-2-propanolate | Square Planar (trans) | Diamagnetic | ~136°C (Sublimes) | |

| [Ni(dmamb)₂] | 1-dimethylamino-2-methyl-2-butoxide | Square Planar | Diamagnetic | Liquid @ RT | |

| [Ni(OMe)₂] | Methoxide | Octahedral (Polymer) | Paramagnetic | Decomposes >200°C |

Mechanistic Insight: The methyl groups on the backbone of dmamp provide steric bulk that physically blocks the axial approach of other molecules, preventing oligomerization (stacking) and ensuring high volatility.

Part 3: Synthesis & Characterization Protocol

Safety Warning: Ni(II) aminoalkoxides are moisture-sensitive. All manipulations must be performed under an inert Argon or Nitrogen atmosphere using Schlenk line or Glovebox techniques.

3.1 Synthesis of [Ni(dmamp)₂]

This protocol utilizes a ligand exchange mechanism, driving the reaction by removing a volatile byproduct.

Reagents:

-

Nickel(II) amides (e.g.,

or commercially available Ni-amide sources). -

H-dmamp (1-dimethylamino-2-methyl-2-propanol).[2]

-

Solvent: Anhydrous THF or Toluene.

Workflow Diagram:

Figure 2: Synthetic workflow for Nickel(II) aminoalkoxides. The color shift is a critical visual indicator of the coordination geometry change from octahedral to square planar.

3.2 Quality Control (Self-Validating)

-

¹H NMR (C₆D₆): Look for sharp peaks. Broadening indicates paramagnetic impurities (tetrahedral/octahedral species) or hydrolysis.

-

Visual Check: The compound should be orange or purple. A green hue indicates hydration or polymerization (formation of octahedral Ni).

Part 4: Application in ALD & Catalysis

4.1 Atomic Layer Deposition (ALD) Mechanism

In ALD, the electronic "hardness" of the Ni-O bond determines the growth window. The precursor must be thermally stable enough to sublime but reactive enough to undergo ligand exchange with surface -OH groups.

The Half-Reactions:

-

Pulse A:

-

Pulse B:

Figure 3: Cyclic ALD process. The "Self-Limiting" step relies on the steric bulk of the dmamp ligand preventing multilayer adsorption.

4.2 Relevance to Drug Development (Catalysis)

While [Ni(dmamp)₂] is a materials precursor, the Ni-alkoxide intermediate is a critical species in pharmaceutical cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling).

-

Lability: The Ni-O bond in these precursors models the behavior of Ni-alkoxide intermediates formed after transmetallation with boronic acids or reaction with bases.

-

-Hydride Elimination: A common decomposition pathway for Ni-alkoxides in catalysis. The dmamp ligand is designed to resist this (no

References

-

CVD of Nickel Oxide using [Ni(dmamp')₂] : Wilson, R. L., et al. (2021).[3] Chemical vapour deposition (CVD) of nickel oxide using the novel nickel dialkylaminoalkoxide precursor [Ni(dmamp')₂]. RSC Advances. Link

-

ALD of NiO Films : Park, S. H., et al. (2005).[2] Atomic layer deposition of nickel oxide films using Ni(dmamp)₂ and water. Journal of Applied Physics. Link

-

Synthesis of Ni(II) Alkoxides : Hubert-Pfalzgraf, L. G. (2003). Metal alkoxides and beta-diketonates as precursors for oxide and nitride thin films. Journal of Materials Chemistry. Link

-

Magnetic Properties of Ni Complexes : Ferenc, W., et al. (2012). Magnetic, thermal and spectral properties of Ni(II) dimethoxybenzoates. Eclética Química. Link

-

Ligand Field Theory in ALD : Gordon, R. G. (2011). Overview of ALD Precursors and Reaction Mechanisms. Harvard University Technical Reports. Link

Sources

Advanced Safety & Handling Guide: Nickel 2-Methoxyethanolate Sol-Gel Precursors

Document Type: Technical Safety Whitepaper Subject: Nickel 2-Methoxyethanolate Solution (In-Situ Sol-Gel Precursor) Primary CAS References: 109-86-4 (Solvent), 373-02-4 (Precursor), Mixture (Product) Audience: Materials Scientists, Process Engineers, and EHS Professionals

Executive Summary: The Synergistic Hazard

In the development of p-type semiconductor thin films (specifically Nickel Oxide, NiO), the "Nickel 2-methoxyethanolate" solution is a ubiquitous but often underestimated intermediate. It is rarely purchased as a discrete chemical; rather, it is synthesized in-situ by dissolving Nickel(II) Acetate or Nickel Acetylacetonate in 2-Methoxyethanol (2-ME).

The Core Risk: This solution combines the acute reproductive toxicity of 2-methoxyethanol with the chronic carcinogenicity and sensitization potential of nickel. Standard laboratory safety protocols often fail to address the high permeation rate of glycol ethers through common glove materials, creating a silent exposure vector for researchers.

This guide replaces generic SDS boilerplate with a mechanism-based safety protocol designed for the specific physicochemical realities of this sol-gel system.

Chemical Identity & Physicochemical Dynamics

Unlike stable salt solutions, this mixture is a dynamic metal-alkoxide system. Understanding its formation is critical to predicting its reactivity and hazards.

The In-Situ Reaction

The solution is formed via a ligand-exchange reaction where the acetate ligands on the nickel are replaced by alkoxy groups from the solvent, often driven by thermal aging or reflux.

| Component | CAS No. | Role | Key Property |

| 2-Methoxyethanol | 109-86-4 | Solvent / Ligand | Teratogen , Flammable (FP: 39°C) |

| Nickel(II) Acetate | 373-02-4 | Metal Source | Carcinogen (Group 1), Sensitizer |

| Monoethanolamine | 141-43-5 | Stabilizer (Optional) | Corrosive, increases viscosity |

| Ni-Methoxyethanolate | None (Mixture) | Active Species | Moisture sensitive, hydrolyzes to Ni(OH)₂ |

Physicochemical Hazards[2]

-

Flammability: The solution retains the flammability of 2-ME (Flash Point ~39°C). Heating this solution (a common step in sol-gel aging) significantly increases vapor generation and explosion risk if not performed under inert atmosphere or rigorous ventilation.

-

Hydrolytic Instability: Upon contact with ambient moisture, the nickel alkoxide complex hydrolyzes. This does not neutralize the hazard; it precipitates nickel hydroxides while regenerating free 2-methoxyethanol, maintaining the solvent's toxicity profile.

Toxicological Mechanisms (The "Why")

To ensure compliance, researchers must understand the mechanism of toxicity. This solution attacks biological systems on two distinct fronts: metabolic disruption (Solvent) and oxidative DNA damage (Metal).

The Metabolic Trap: 2-Methoxyethanol

2-Methoxyethanol (EGME) is not the direct toxicant. It is bio-activated by alcohol dehydrogenase (ADH) into Methoxyacetic Acid (MAA) . MAA is a potent reproductive toxin that accumulates in the testes and fetus because its elimination half-life is significantly longer in humans than in rodents.

The Carcinogenic Driver: Nickel(II)

Nickel ions (

Visualization: Dual-Vector Toxicity Pathway

The following diagram illustrates how the mixture components independently attack cellular integrity.

Figure 1: Dual-vector toxicity mechanism showing the metabolic activation of the solvent and the genotoxic pathway of the nickel solute.

Operational Safety Protocols (Self-Validating Systems)

Standard nitrile gloves provide insufficient protection against 2-methoxyethanol. The breakthrough time can be less than 15 minutes. The following protocols are mandatory.

Personal Protective Equipment (PPE) Matrix

| PPE Component | Standard Spec | REQUIRED Spec for Ni-Methoxyethanolate | Rationale |

| Gloves | Nitrile (0.11mm) | Butyl Rubber or Laminate (Silver Shield) | 2-ME permeates Nitrile in <15 mins. Butyl offers >480 mins protection. |

| Respiratory | N95 Dust Mask | P100 + Organic Vapor (OV) Cartridge | N95 stops Ni dust but fails against 2-ME vapors. |

| Eye Protection | Safety Glasses | Chemical Splash Goggles | Alkoxides are basic; splash risk carries solvent directly to mucous membranes. |

Engineering Controls & Handling Workflow

Critical Control Point: All weighing of Nickel precursors and solvent transfer must occur inside a certified Chemical Fume Hood.

Self-Validating Step:

-

Before use: Check the fume hood flow monitor (must read >100 fpm).

-

Glove Check: Inspect Butyl gloves for cracks (degradation) before donning.

Visualization: Safe Handling Workflow

This workflow integrates safety checks directly into the experimental process.

Figure 2: Operational workflow emphasizing the critical control points of ventilation verification and glove selection.

Emergency Response & Waste Management

Exposure Response

-

Skin Contact: DO NOT use solvents (ethanol/acetone) to wash skin; this increases permeation. Wash immediately with soap and copious water for 15 minutes.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note to Physician: Monitor for metabolic acidosis (due to MAA) and delayed pulmonary edema (Ni sensitization).

Spill Management

-

Evacuate: Clear the area of all personnel. 2-ME vapor is flammable.[1]

-

PPE: Don full-face respirator with OV/P100 cartridges and Butyl gloves.

-

Containment: Absorb with inert material (vermiculite or sand). Do not use combustible materials (sawdust).

-

Decontamination: Clean the surface with a soap solution. Collect all waste as hazardous.

Waste Disposal

This mixture is a Dual-Hazard Waste :

-

Category: Flammable Solvent + Heavy Metal.

-

Labeling: Must clearly state "Contains Nickel (Carcinogen) and 2-Methoxyethanol (Repro Toxin)."

-

Segregation: Do not mix with acidic waste streams (risk of exothermic reaction and release of Ni fumes).

References

-

National Institute for Occupational Safety and Health (NIOSH). (2022). Glycol Ethers: 2-Methoxyethanol & 2-Ethoxyethanol.[2] CDC. [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: 2-methoxyethanol.[2][1][3][4][5][6] ECHA.[7] [Link]

-

National Institutes of Health (NIH). (2021). Nickel Compounds and Metallic Nickel - 15th Report on Carcinogens. NTP (National Toxicology Program). [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: 2-Methoxyethanol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-METHOXYETHANOL (METHYL CELLOSOLVE) | Occupational Safety and Health Administration [osha.gov]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. chemos.de [chemos.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Methoxyethanol acetate - DCCEEW [dcceew.gov.au]

- 7. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

Technical Guide: Paramagnetic Nickel(II) Alkoxide Complexes

Topic: Paramagnetic Properties of Nickel(II) Alkoxide Complexes Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Structural Dynamics, Synthesis, and Magnetic Characterization[1]

Executive Summary

Nickel(II) alkoxides represent a class of coordination compounds where the magnetic state is intrinsically linked to steric bulk and coordination geometry.[1] Unlike their palladium or platinum congeners, Ni(II) (

This guide provides a rigorous framework for synthesizing, handling, and characterizing these air-sensitive complexes. It focuses on the distinction between monomeric species and the more thermodynamically stable "cubane" clusters (

Theoretical Framework: The Geometry-Magnetism Nexus

The magnetic properties of Ni(II) alkoxides are governed by Crystal Field Theory (CFT). The

2.1 Electronic Configuration and Geometry

-

Square Planar (

): Strong field splitting renders the -

Tetrahedral (

): Alkoxides are -

Octahedral (

): Common in solvated species or clusters where alkoxides bridge metal centers. Result: Paramagnetic (

2.2 Magnetic Exchange in Clusters

Alkoxides are excellent bridging ligands (

Figure 1: Decision tree for Ni(II) electronic states based on coordination geometry.

Experimental Protocol: Synthesis of Paramagnetic Ni(II) Alkoxides

Safety Warning: Nickel alkoxides are extremely moisture-sensitive. All manipulations must occur under an inert atmosphere (Argon/Nitrogen) using Schlenk or Glovebox techniques.

3.1 Representative Protocol: Synthesis of

This protocol targets a bulky alkoxide to minimize polymerization, though it often exists as a trimer or tetramer in solid state.

Reagents:

-

Anhydrous

(Dimethoxyethane adduct) - Preferred over -

Lithium tert-butoxide (

) - Sublimed grade. -

Solvents: THF (dried over Na/Benzophenone), Pentane.

Workflow:

-

Slurry Preparation: Suspend 1.0 eq of

in THF at -78°C. -

Addition: Dropwise add a solution of 2.0 eq

in THF. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The solution typically turns from orange/brown to deep violet/blue (indicative of paramagnetic Ni(II) in a Td or distorted environment).

-

Workup: Remove volatiles in vacuo.

-

Extraction: Extract the residue with pentane.

is insoluble and will precipitate. Filter through Celite. -

Isolation: Concentrate the pentane filtrate and cool to -30°C to crystallize.

Causality:

-

Why DME adduct? Anhydrous

is polymeric and insoluble. The DME adduct is molecular and reactive. -

Why Pentane extraction? To separate the product from Lithium salts.

Figure 2: Anaerobic synthesis workflow for nickel(II) alkoxides.

Magnetic Characterization Techniques[2][5][6][7][8][9][10][11][12][13]

Validating the paramagnetic nature of the product is critical. Two primary methods are employed: The Evans Method (Solution State) and SQUID Magnetometry (Solid State).

4.1 The Evans Method (NMR)

This is the most practical tool for synthetic chemists. It measures the bulk magnetic susceptibility (

Protocol:

-

Insert: Place a sealed capillary containing pure solvent + standard (e.g.,

+ 1% TMS) into an NMR tube. -

Sample: Fill the outer tube with the Ni-alkoxide solution (known concentration,

) + same solvent/standard. -

Measure: The paramagnetic field shifts the bulk solvent peak. Measure the frequency difference (

in Hz) between the capillary TMS and the bulk TMS.

Calculation:

- : Spectrometer frequency (Hz).

- : Concentration (mol/mL).

- : Susceptibility of solvent.

- : Diamagnetic correction (Pascal's constants).[1]

Interpretation:

Calculate the effective magnetic moment (

-

Target Value: For tetrahedral Ni(II), expect

B.M. (Spin-only is 2.83, but orbital contribution increases this).

4.2 Data Comparison Table

| Geometry | Spin State ( | Theoretical | Observed | Diagnostic Color |

| Square Planar | 0 | 0 | 0 (Diamagnetic) | Yellow/Red |

| Tetrahedral | 1 | 2.83 | 3.2 - 4.1 | Blue/Violet |

| Octahedral | 1 | 2.83 | 2.9 - 3.4 | Green/Blue |

Case Study: The Ferromagnetic Cubane Cluster

Many "simple" Ni alkoxides spontaneously assemble into tetramers,

-

Structure: A distorted cube where Ni and O atoms alternate corners.

-

Magnetism: The Ni-O-Ni bond angles are critical.

-

Angle > 97°

Antiferromagnetic (spins cancel). -

Angle

90°

-

-

Significance: These clusters can act as "Single Molecule Magnets" (SMMs) at low temperatures.

Figure 3: Mechanism of ferromagnetic exchange in cubane clusters.

References

- Cotton, F. A.; Wilkinson, G.Advanced Inorganic Chemistry. Wiley-Interscience. (Standard text for electronic splitting and magnetic moments).

-

Brookhart, M.; Green, M. L. H.; Parkin, G. "Agostic interactions in transition metal compounds." Proceedings of the National Academy of Sciences, 2007. Link (Context on C-H activation often seen with electron-deficient Ni species).

- Halcrow, M. A. "Structure and magnetism of nickel(II) cubanes." Dalton Transactions, 2009.

-

Evans, D. F. "The determination of the paramagnetic susceptibility of substances in solution by nuclear magnetic resonance." Journal of the Chemical Society, 1959. Link (The foundational protocol for the Evans Method).

- Caulton, K. G. "Ni(II) Alkoxides and their reactivity." Chemical Reviews.

- Mebs, S.; Kalinoski, H. "Tetrahedral vs Square Planar Ni(II) in Alkoxide Complexes." Inorganic Chemistry. (Specific discussion on the steric drivers for geometry changes).

Sources

Technical Guide: Synthesis of Anhydrous Nickel(II) 2-Methoxyethoxide

[1]

Target Compound: Nickel(II) bis(2-methoxyethoxide) Formula: Ni(OCH₂CH₂OCH₃)₂ CAS: N/A (Often cited as solution or generic alkoxide) Appearance: Green to blue-green solid (or dark solution); highly moisture-sensitive.[1][2]

Executive Summary & Mechanistic Principles

Nickel(II) alkoxides are notoriously difficult to synthesize in high purity due to the kinetic inertness of nickel(II) halides and the tendency of the resulting alkoxides to form insoluble, non-volatile polymers.[1] However, 2-methoxyethanol (methyl cellosolve) acts as a bidentate, chelating ligand. The ether oxygen coordinates to the nickel center, breaking down the polymeric network common in simple methoxides or ethoxides.[1] This "chelate effect" significantly enhances solubility in organic solvents and volatility, making this specific alkoxide a superior precursor for solution-processed oxide films.

Core Challenges:

-

Moisture Sensitivity: Hydrolysis is rapid, yielding Ni(OH)₂ and irreversibly degrading the precursor.[1][2]

-

Chloride Contamination: In the metathesis route, residual NaCl or coordinated chloride can poison catalytic applications.[1]

-

Precursor Reactivity: Commercial anhydrous NiCl₂ is often too lattice-hardened (calcined) to react.[1][2] Chemical activation is required.[1][2]

Synthesis Route A: The Halide Metathesis (Standard Laboratory Scale)

This is the most robust route for gram-to-multigram synthesis.[1] It relies on the reaction between reactive anhydrous nickel(II) chloride and sodium 2-methoxyethoxide.[1]

Reaction Equation:

Phase 1: Preparation of Reactive Anhydrous NiCl₂

Do not use commercial anhydrous NiCl₂ directly unless certified "reactive" or "beads".[1] Commercial powders often fail to react.[1]

Protocol:

-

Dehydration: Place NiCl₂·6H₂O in a round-bottom flask.

-

Chemical Drying: Add excess thionyl chloride (SOCl₂) and reflux for 4–6 hours. The green hydrate will turn into a yellow, fine powder.[1]

-

Isolation: Distill off excess SOCl₂ under vacuum. Dry the yellow solid at 100°C under dynamic vacuum for 2 hours.

Phase 2: Alkoxide Synthesis

Reagents:

-

2-Methoxyethanol (Distilled over Na, stored under Ar)

-

Sodium metal (Clean, oxide-free)

Step-by-Step Protocol:

-

Schlenk Setup: Assemble a flame-dried 3-neck flask with a reflux condenser and addition funnel under Argon flow.

-

Ligand Formation: Add 50 mL of anhydrous 2-methoxyethanol. Slowly add stoichiometric Sodium metal (2 equivalents relative to Ni).[1][2] Allow Na to dissolve completely (exothermic, H₂ evolution) to form NaOCH₂CH₂OCH₃.[1]

-

Metal Addition: Cool the solution to room temperature. Add the reactive NiCl₂ (1 equivalent) via a powder addition funnel against positive Argon pressure.[1]

-

Reaction: The mixture will turn dark (green/brown). Reflux the suspension for 8–12 hours to ensure complete substitution.

-

Purification (Critical):

-

Isolation: Remove the solvent under reduced pressure (vacuum manifold) to yield the solid alkoxide.[1]

Synthesis Route B: The Electrochemical Route (High Purity)[1]

Ideal for drug development or electronic applications where zero chloride content is mandatory.[1][2] This method uses anodic dissolution.[1][2]

Principle: A nickel metal anode is oxidized in the presence of the alcohol and a conductive additive (electrolyte), preventing salt contamination.[1]

Setup:

-

Electrolyte: 2-Methoxyethanol containing 0.05 M Tetrabutylammonium bromide (TBAB) or Lithium Chloride (as sacrificial conductivity salt, though TBAB is preferred for easier removal).[1]

Protocol:

-

Cell Assembly: Place electrodes in an undivided cell containing anhydrous 2-methoxyethanol.

-

Electrolysis: Apply a constant current density (typically 10–20 mA/cm²).[1][2]

-

Precipitation: As Ni²⁺ concentration increases, the alkoxide may precipitate or remain in solution depending on concentration.[1]

-

Workup: Filter the electrolyte. If TBAB was used, the product can be isolated by cooling or solvent stripping.[1]

Synthesis Route C: Alcohol Exchange (Transalcoholysis)[1][2]

Best if Nickel(II) Methoxide is available or if avoiding sodium handling is preferred.[1][2]

Reaction:

Protocol:

-

Suspend Ni(OMe)₂ in excess 2-methoxyethanol (10:1 ratio).

-

Heat to reflux (~125°C).

-

Drive Equilibrium: Methanol (bp 64.7°C) is much more volatile than 2-methoxyethanol (bp 124°C).[1][2] Use a fractional distillation column to continuously remove MeOH as it forms.[1][2]

-

Once the vapor temperature stabilizes at 124°C, the exchange is complete.[1]

Workflow Visualization

Figure 1: Decision logic and process flow for the two primary synthesis routes.

Comparison of Methodologies

| Feature | Metathesis (Route A) | Electrochemical (Route B) | Alcohol Exchange (Route C) |

| Purity (Halides) | Moderate (Risk of NaCl traces) | Excellent (Halide-free) | Good (Depends on precursor) |

| Scalability | High (Easily scaled to kg) | Low (Surface area limited) | Medium |

| Complexity | High (Requires inert filtration) | Moderate (Requires power supply) | Low (Simple distillation) |

| Yield | 70–85% | >90% (Current efficiency) | Quantitative |

| Primary Risk | Incomplete salt removal | Passivation of electrodes | Incomplete exchange |

Characterization & Validation

To validate the integrity of the synthesized anhydrous complex, perform the following:

-

FTIR Spectroscopy:

-

Solubility Test:

-

Elemental Analysis (ICP-OES):

Safety & Handling (E-E-A-T)

-

2-Methoxyethanol Toxicity: This solvent is a known reproductive toxin and teratogen.[1][2] It is readily absorbed through the skin.[1] All operations must occur in a fume hood or glovebox using butyl rubber gloves (nitrile is permeable to glycol ethers).[1][2]

-

Pyrophoricity: While the nickel alkoxide itself is not typically pyrophoric, the intermediate sodium alkoxide and the drying agents (Na/K) are.[1]

-

Inert Atmosphere: Use Schlenk lines or an Argon-filled glovebox (<1 ppm O₂/H₂O).[1][2]

References

-

Bradley, D. C., Mehrotra, R. C., & Rothwell, I. P. (2001).[1] Alkoxo and Aryloxo Derivatives of Metals. Academic Press.[1][2] (The authoritative text on metal alkoxide synthesis mechanisms).

-

Caulton, K. G., & Hubert-Pfalzgraf, L. G. (1990).[1] "Synthesis, structural principles and reactivity of heterometallic alkoxides." Chemical Reviews, 90(6), 969-995.[1] Link[1][2]

-

Thermo Scientific Chemicals. "Nickel 2-methoxyethoxide, 5% w/v in 2-methoxyethanol."[1][2] Commercial Product Specification. Link[1][2]

-

Turova, N. Y., Turevskaya, E. P., Kessler, V. G., & Yanovskaya, M. I. (2002). The Chemistry of Metal Alkoxides. Springer.[1][2] (Detailed protocols on electrochemical and metathesis routes). Link[1][2]

Sources

- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 3. File:Nickel(II) nitrate hexahydrate in different solvents.jpg - Wikimedia Commons [commons.wikimedia.org]

- 4. EP0035355A2 - Modified aluminium hydrides, their preparation and their use in reducing acetylnaphthalene derivatives - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Stability of nickel methoxyethoxide in air vs argon atmosphere

Executive Summary

The Criticality of Precursor Integrity In the synthesis of high-purity Nickel Oxide (NiO) thin films—critical for Hole Transport Layers (HTLs) in perovskite solar cells, electrochromic devices, and specialized catalytic organic synthesis—the quality of the precursor governs the final material performance. Nickel methoxyethoxide [Ni(OCH₂CH₂OCH₃)₂], typically formed in situ via the reaction of nickel salts with 2-methoxyethanol (2-ME), exhibits a dichotomous stability profile.

While Argon (Inert) atmospheres are non-negotiable for the storage and synthesis phases to prevent premature hydrolysis and oligomerization, Air (Oxidative) atmospheres are often required during the thermal annealing phase to ensure complete ligand combustion and carbon-free NiO formation. This guide delineates the physicochemical boundaries of this precursor, providing a roadmap for reproducible handling.

Chemical Foundation: The Chelation Effect

Nickel methoxyethoxide is not a simple alkoxide; it is a chelated complex. The ether oxygen in the 2-methoxyethoxy ligand coordinates to the Nickel center, forming a 5-membered ring.

-

Structure: The bidentate nature of the ligand theoretically enhances stability compared to simple nickel ethoxides.

-

The Vulnerability: Despite chelation, the Ni-O bond is highly susceptible to nucleophilic attack by water (

) and alcoholysis. -

The Consequence: In the presence of moisture (Air), the complex undergoes rapid hydrolysis, leading to the formation of insoluble Nickel Hydroxide [Ni(OH)₂] gels or particulates, which introduce defects (pinholes) in thin films or deactivate catalytic cycles.

Comparative Analysis: Air vs. Argon

The following table summarizes the stability characteristics of Nickel Methoxyethoxide under different atmospheric conditions.

| Feature | Argon Atmosphere (Inert) | Air Atmosphere (Oxidative/Humid) |

| Dominant Mechanism | Thermodynamic Stabilization | Hydrolysis & Oxidative Degradation |

| Physical State (Sol) | Clear, stable green/blue solution | Turbid, precipitate formation (Ni(OH)₂ ↓) |

| Shelf Life | Months (if sealed/glovebox) | Hours to Days (depending on humidity) |

| Thermal Decomposition | Endothermic; Pyrolysis. Risks carbon retention (Ni/NiO composite). | Exothermic; Combustion. Clean conversion to NiO. |

| Key Risk | Solvent evaporation (concentration change) | Irreversible Gelation / Particle Agglomeration |

The Mechanism of Failure in Air

In air, the primary failure mode is not oxidation of the Nickel (which is already Ni²⁺), but hydrolysis . Atmospheric moisture attacks the metal center:

This is followed by Condensation (Olation/Oxolation) , where hydroxyl groups bridge two nickel atoms, forming an inorganic polymer network that precipitates out of solution.

The Role of Argon

Argon acts as a barrier to moisture. It preserves the monomeric or oligomeric state of the precursor, ensuring that the viscosity and stoichiometry of the solution remain constant. This is vital for processes like spin-coating, where viscosity dictates film thickness.

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways of the precursor in Air vs. Argon.

Figure 1: Divergent stability and degradation pathways of Nickel Methoxyethoxide. Note the irreversible precipitation in air versus the stable preservation in Argon.

Experimental Validation Protocols

To validate the quality of your precursor, employ the following self-validating workflows.

Visual Turbidity Test (The "Quick Check")

-

Protocol: Extract 1 mL of precursor solution inside a glovebox. Place in a sealed clear vial. Bring out to ambient air.

-

Observation:

-

Pass: Solution remains clear for >30 minutes. (Indicates robust stabilization, likely by additives like MEA).

-

Fail: Solution turns cloudy or precipitates within <5 minutes. (Indicates "pure" unstable alkoxide or high humidity).

-

Thermogravimetric Analysis (TGA)

This is the gold standard for determining decomposition kinetics.

-

Setup:

-

Sample A: Run in Nitrogen/Argon (50 mL/min) from 25°C to 600°C at 10°C/min.

-

Sample B: Run in Dry Air (50 mL/min) under same conditions.

-

-

Expected Results:

-

Argon Trace: You will observe a gradual weight loss. The final mass will likely be slightly higher than theoretical NiO due to residual carbon (char) that cannot burn off without oxygen.

-

Air Trace: You will observe distinct steps.[1][2]

-

~100-150°C: Solvent evaporation (2-methoxyethanol).

-

~300-400°C: Sharp exothermic weight loss. This is the combustion of the organic ligands.

-

>400°C: Flatline at the theoretical mass of NiO.

-

-

Operational Protocols

Synthesis & Storage (Argon Required)

Objective: Synthesize stable Ni-methoxyethoxide sol.

-

Preparation: In a glovebox (Ar atmosphere, <1 ppm H₂O), weigh Nickel Acetate Tetrahydrate.

-

Dehydration: Nickel acetate tetrahydrate must be dehydrated. Heat at 80°C under vacuum or dissolve in 2-methoxyethanol and distill off the water/alcohol azeotrope.

-

Complexation: Reflux the dehydrated salt in 2-methoxyethanol at 70°C for 2 hours.

-

Expert Insight: Pure Ni-methoxyethoxide is unstable. Add Monoethanolamine (MEA) or Polyethylene Glycol (PEG) as a stabilizer (molar ratio 1:1 with Ni). This chelates the Ni further, preventing rapid hydrolysis upon eventual air exposure [1].

-

-

Storage: Filter through a 0.2 µm PTFE filter into an amber glass vial. Seal under Argon.

Application & Annealing (Air Preferred)

Objective: Convert precursor to functional NiO film.

-

Deposition: Spin-coat the sol onto the substrate.[3] This can be done in air if the transfer is fast (<1 min) and the humidity is controlled (<40% RH).

-

Soft Bake: 100°C for 10 min (removes solvent).

-

Annealing: Transfer to a furnace.

-

Crucial Step: Anneal in Air at 300°C - 500°C.

-

Reasoning: Oxygen is required to burn off the carbonaceous ligands. Annealing in Argon will result in a conductive but opaque film contaminated with carbon [2].

-

Workflow Visualization

Figure 2: Operational workflow.[2][4] Note the transition from Inert (Blue/Green) to Oxidative (Red) environments is intentional to achieve the final material properties.

References

-

Kim, J. H., et al. (2016). "PEG-assisted Sol-gel Synthesis of Compact Nickel Oxide Hole-Selective Layer with Modified Interfacial Properties for Organic Solar Cells." MDPI. Available at: [Link][2][4]

-

Ivanova, T., et al. (2017). "Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties." Coatings. Available at: [Link][2]

-

Ukoba, K. O., et al. (2018). "Synthesis of Nickel Oxide Thin Films via Sol Gel Route." ResearchGate.[1][5][6] Available at: [Link]

-

Da Pieve, F., et al. (2005). "Phase Stability of Nickel Hydroxides and Oxyhydroxides." Journal of The Electrochemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. smeng.ucsd.edu [smeng.ucsd.edu]

- 3. Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Sol-gel synthesis of nickel oxide thin films using nickel 2-methoxyethoxide

Application Note: Sol-Gel Synthesis of Nickel Oxide Thin Films via Nickel 2-Methoxyethoxide

Executive Summary

This application note details the protocol for synthesizing high-quality, p-type Nickel Oxide (NiO) thin films using a Nickel 2-methoxyethoxide precursor system. Unlike physical vapor deposition (PVD) methods, this sol-gel route offers a cost-effective, scalable approach to producing hole transport layers (HTLs) for perovskite solar cells, electrochromic devices, and gas sensors.

Critical Technical Insight: "Nickel 2-methoxyethoxide" is rarely supplied as an isolated solid due to high moisture sensitivity. Instead, it is synthesized in situ via a ligand-exchange reaction between Nickel Acetate Tetrahydrate and 2-methoxyethanol (2-ME). This guide focuses on the precise control of this in situ formation to ensure film uniformity and stoichiometric accuracy.

Scientific Foundation & Mechanism

Why Nickel 2-Methoxyethoxide?

The choice of 2-methoxyethanol (2-ME) as both solvent and ligand is not arbitrary. It acts as a chelating alcohol. The ether oxygen in the methoxy group coordinates to the

-

Reaction: Nickel Acetate + 2-Methoxyethanol

Nickel 2-Methoxyethoxide + Acetic Acid. -

Stabilizer Role: Monoethanolamine (MEA) is frequently added to increase solubility and prevent precipitation during the transition from sol to gel.

Phase Evolution

The transformation follows this thermodynamic path:

-

Sol Formation: Formation of metal-organic complex

. -

Gelation: Hydrolysis creates Ni-OH-Ni bridges.

-

Calcination: Thermal decomposition removes organics, crystallizing the cubic rock-salt NiO structure (

).

Experimental Protocol

Reagents & Materials

| Reagent | Grade | Function |

| Nickel(II) Acetate Tetrahydrate | 99.9% Trace Metals Basis | Nickel Source |

| 2-Methoxyethanol (2-ME) | Anhydrous, 99.8% | Solvent & Ligand |

| Monoethanolamine (MEA) | Stabilizer/Chelating Agent | |

| Substrates | ITO/FTO Glass or Silicon | Deposition Surface |

Protocol A: Precursor Sol Synthesis

Objective: Create a stable 0.5 M Nickel 2-methoxyethoxide sol.

-

Weighing: Dissolve 2.488 g of Nickel Acetate Tetrahydrate in 20 mL of 2-Methoxyethanol.

-

Note: Perform in a fume hood; 2-ME is toxic.

-

-

Stabilization: Add Monoethanolamine (MEA) dropwise to the solution.

-

Ratio: Maintain a molar ratio of Ni:MEA = 1:1.

-

Observation: The solution will turn from turbid green to a clear, deep emerald green. This color change indicates the successful formation of the Nickel-MEA-Methoxyethoxide complex.

-

-

Reflux/Heating: Stir the solution at 60°C for 2 hours on a hot plate.

-

Aging: Allow the sol to age at room temperature for 24 hours in a sealed vessel.

-

Why: Aging allows the hydrolysis-condensation network to oligomerize, increasing viscosity slightly for better spin-coating coverage.

-

Protocol B: Thin Film Deposition (Spin Coating)

Objective: Deposit a uniform 40–80 nm wet film.

-

Substrate Cleaning: Sonicate substrates sequentially in detergent water, acetone, and isopropanol (15 min each). UV-Ozone treat for 10 min to improve wettability.

-

Dispense: Place substrate on spin coater. Filter the aged sol through a 0.45

m PTFE filter directly onto the center of the substrate (static dispense). -

Spin Cycle:

-

Step 1 (Spread): 500 rpm for 5 seconds (ramp: 100 rpm/s).

-

Step 2 (Thinning): 3000 rpm for 30 seconds (ramp: 1000 rpm/s).

-

-

Edge Bead Removal: Carefully wipe the edges with a swab soaked in 2-ME if necessary.

Protocol C: Thermal Treatment

Objective: Convert precursor to crystalline NiO.

-

Pre-bake (Drying): Place immediately on a hot plate at 100°C for 10 minutes .

-

Purpose: Removes solvent (2-ME boiling point: 124°C) without cracking the film.

-

-

Calcination (Annealing): Transfer to a muffle furnace.

-

Temperature: 400°C - 500°C.[4]

-

Ramp Rate: 2°C/min (Slow ramp is critical to prevent film delamination).

-

Dwell Time: 1-2 hours.

-

Atmosphere: Air.

-

Process Visualization

Workflow Diagram

The following flowchart illustrates the critical path from raw precursors to the final functional device layer.

Figure 1: Sol-gel synthesis workflow for NiO thin films using in-situ Nickel 2-methoxyethoxide generation.

Characterization & Quality Control

To validate the synthesis, the following metrics should be met:

| Technique | Parameter | Expected Result | Note |

| XRD | Crystallinity | Peaks at (111), (200), (220) | Cubic rock-salt phase. Sharper peaks at >400°C. |

| UV-Vis | Transmittance | > 70-80% in visible region | Bandgap should be calculated via Tauc plot (~3.6 - 3.8 eV). |

| SEM | Morphology | Granular, crack-free surface | Grain size typically 20-50 nm depending on annealing temp. |

| Four-Point Probe | Resistivity | High resistivity is common for stoichiometric NiO; defects ( |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Precipitation in Sol | Insufficient Chelator | Increase MEA ratio to 1:1 or 1.5:1 (Ni:MEA). |

| Cloudy/Hazy Film | Humidity too high | Spin coat in <40% RH; 2-ME is hygroscopic and absorbs water, causing rapid hydrolysis. |

| Cracking (Mud-flat) | Film too thick | Reduce sol molarity (0.5M |

| Poor Wettability | Surface Energy | Ensure UV-Ozone treatment is done immediately before coating. |

References

-

Manders, J. R., et al. (2013). "Solution-processed nickel oxide hole transport layers in high efficiency polymer photovoltaic cells." Advanced Functional Materials. Link

-

Jlassi, M., et al. (2014). "Optical, structural and electrical properties of nickel oxide thin films synthesized by sol–gel spin coating." Materials Science in Semiconductor Processing. Link

- Ullah, H., et al. (2023). "Sol-gel synthesis of NiO thin films: A review of precursor chemistry and device applications." Journal of Sol-Gel Science and Technology.

-

Tang, X., et al. (2015). "Impact of Sol-Gel Precursor Aging on the Performance of NiO-Based Perovskite Solar Cells." Applied Surface Science. Link

Sources

Application Note: High-Fidelity Preparation of p-Type NiO Hole Transport Layers for Inverted Perovskite Solar Cells

Executive Summary

This application note details the fabrication of Nickel Oxide (NiO) hole transport layers (HTL) for inverted (p-i-n) perovskite solar cells (PSCs). Unlike organic HTLs (e.g., PEDOT:PSS), inorganic NiO offers superior chemical stability, a wide bandgap (

This guide presents two validated workflows:

-

Sol-Gel Combustion: The gold standard for rigid substrates, yielding high crystallinity.

-

Nanoparticle (NP) Ink: A low-temperature route suitable for flexible substrates and industrial scaling.

Theoretical Basis & Mechanism

The Physics of p-Type Conductivity

Stoichiometric NiO is an insulator (

-

Key Mechanism:

(Hole generation via vacancy compensation). -

Target Conductivity:

to

Energy Level Alignment

For efficient hole extraction, the Valence Band Maximum (VBM) of NiO must align with the perovskite VBM.

-

NiO VBM: ~ -5.2 to -5.4 eV

-

Perovskite (

) VBM: ~ -5.4 eV

If the NiO VBM is too deep, a Schottky barrier forms. If too shallow,

Visualizing the Charge Dynamics

Figure 1: Mechanism of hole generation via lattice defects and subsequent charge extraction dynamics at the Perovskite/NiO interface.

Method A: Sol-Gel Synthesis (Standard Protocol)

Best for: Rigid glass/FTO substrates requiring high crystallinity. Mechanism: Hydrolysis of nickel salts followed by thermal calcination.

Reagents

-

Precursor: Nickel(II) Acetate Tetrahydrate (

) [99.9%] -

Solvent: 2-Methoxyethanol (anhydrous) or Ethanol

-

Stabilizer: Ethanolamine (

)

Preparation Workflow

-

Stoichiometry: Dissolve Nickel Acetate in 2-Methoxyethanol to achieve a 0.5 M concentration.

-

Stabilization: Add Ethanolamine in a 1:1 molar ratio with Nickel Acetate.

-

Why: Ethanolamine acts as a chelating agent, preventing rapid precipitation of nickel hydroxide and ensuring a clear sol.

-

-

Aging: Stir at 60°C for 2-4 hours in a sealed vial. The solution should turn deep green.

-

Filtration: Filter through a 0.45 µm PTFE filter to remove aggregates.

Deposition & Annealing[2]

-

Substrate Prep: Clean FTO glass (Detergent

DI Water -

Spin Coating: Dispense 40 µL of solution. Spin at 3000-4000 rpm for 30s .

-

Pre-bake: 100°C for 10 min (removes solvent).

-

Calcination (Critical): Anneal at 300°C - 500°C for 60 min in air.

-

Note: Higher temperatures (

) generally improve crystallinity and conductivity but may damage TCO conductivity if prolonged.

-

Method B: Nanoparticle (NP) Ink (Low-Temp Protocol)

Best for: Flexible substrates (PET/PEN) or industrial roll-to-roll processes.

Mechanism: Deposition of pre-crystallized

Reagents[3][4]

-

Commercial Ink: Pre-synthesized NiOx NPs (10-20 nm) in water or alcohol.

-

In-House Synthesis: Solvothermal reaction of

+ NaOH at 180°C, followed by washing and dispersion in water/ethanol.

Deposition Workflow

-

Dispersion: Sonicate the NP ink (approx. 20 mg/mL) for 30 mins to break agglomerates.

-

Filtration: Filter through a 0.22 µm PVDF filter. Caution: PTFE may be hydrophobic if using aqueous inks.

-

Spin Coating: Spin at 2000-4000 rpm for 30-60s.

-

Annealing: Bake at 150°C for 20 min.

-

Why: This step is only to remove residual solvents. Since NPs are already crystallized, high-temp calcination is unnecessary.

-

Critical Quality Attributes (CQA) & Troubleshooting

The following table summarizes key parameters to validate the quality of the HTL before depositing perovskite.

| Parameter | Target Value | Validation Method | Common Failure Mode |

| Film Thickness | 20 - 40 nm | Ellipsometry / Profilometer | Too Thick: High series resistance ( |

| Transmittance | > 85% (Visible) | UV-Vis Spectroscopy | Dark Film: Presence of |

| Wettability | Contact Angle < 20° | Goniometer | Hydrophobic: Poor perovskite spreading. Treat with UV-Ozone before coating perovskite. |

| Conductivity | 4-Point Probe | Insulating: Insufficient annealing or lack of Ni vacancies. |

Troubleshooting Guide

-

Issue: "Comet streaks" on the film.

-

Cause: Particulates in the sol or ink.

-

Fix: Replace syringe filter; ensure cleanroom environment.

-

-

Issue: Perovskite film de-wets (forms islands) on NiO.

-

Cause: Surface energy mismatch.

-

Fix: Immediate UV-Ozone treatment (10 min) prior to perovskite deposition. Alternatively, use a SAM (e.g., 2PACz) to modify surface energy.

-

Advanced Interface Engineering

To maximize

Workflow:

-

Deposit NiO (Method A or B).

-

SAM Application: Spin coat 2PACz (1 mg/mL in Ethanol) at 3000 rpm.

-

Anneal: 100°C for 10 min.

-

Rinse: Wash with pure ethanol to remove unbound molecules.

-

Result: Improved energy alignment and reduced interface trap density.

Figure 2: Complete experimental workflow from precursor synthesis to device integration.

References

-

Li, M. J., et al. (2023). "Perovskite solar cells with NiOx hole-transport layer." Journal of Semiconductors. Link

-

Park, J. H., et al. (2018).[1] "Facile NiOx Sol-Gel Synthesis Depending on Chain Length of Various Solvents without Catalyst for Efficient Hole Charge Transfer in Perovskite Solar Cells." MDPI. Link

-

Manders, J. R., et al. (2015). "Electronic Level Alignment in Inverted Organometal Perovskite Solar Cells." Advanced Materials Interfaces. Link

-

Armstrong, P. J., et al. (2023).[2] "Synthesizing and formulating metal oxide nanoparticle inks for perovskite solar cells." Chemical Communications. Link

-

Chen, W., et al. (2017). "NiOx Hole Transport Layer for Perovskite Solar Cells with Improved Stability and Reproducibility." ACS Applied Materials & Interfaces. Link

Sources

Application Note: High-Performance Nickel Oxide Electrochromic Films via Nickel 2-Methoxyethanolate Precursor

Executive Summary

This application note details the synthesis and deposition of anodic nickel oxide (NiO) thin films using a Nickel 2-methoxyethanolate-based sol-gel precursor . While physical vapor deposition (sputtering) is common, solution-processing offers superior stoichiometry control and cost-efficiency for large-area smart windows.

This protocol utilizes an in-situ ligand exchange mechanism where Nickel(II) Acetate is reacted with 2-methoxyethanol (2-ME) and an alkanolamine stabilizer. This forms a complex nickel-alkoxy chelate—functionally the "Nickel 2-methoxyethanolate" precursor—which yields films with optimal porosity and ion-transport kinetics.

Key Performance Metrics of Resulting Films:

-

Optical Modulation (

): >60% (at 550 nm) -

Coloration Efficiency (CE): ~35–45 cm²/C

-

Switching Speed: <5 seconds (bleaching)

Precursor Chemistry: The "Why" and "How"

The success of this protocol relies on the chemical modification of the nickel cation. Simple dissolution of nickel salts often leads to unstable sols or precipitation.

The Role of 2-Methoxyethanol (2-ME)

2-methoxyethanol (

-

Mechanism: Alcoholysis replaces acetate ligands with alkoxy groups, forming the Nickel 2-methoxyethanolate complex.

-

Benefit: This slows down hydrolysis, preventing rapid precipitation and ensuring a clear, stable sol.

The Role of Monoethanolamine (MEA)

MEA (

Experimental Protocols

Safety Pre-Check[1][2]

-

2-Methoxyethanol is a reproductive toxin and flammable liquid. ALL handling must occur in a certified chemical fume hood.

-

Nickel salts are known carcinogens/sensitizers. Wear nitrile gloves and N95/P100 respiratory protection if weighing powders outside a hood.

Protocol A: Sol-Gel Precursor Synthesis

Materials:

-

Nickel(II) Acetate Tetrahydrate [Ni(OCOCH3)2 · 4H2O] (99.9%)

-

2-Methoxyethanol (Anhydrous, 99.8%)

-

Monoethanolamine (MEA)

-

Equipment: Magnetic stirrer, Hot plate, Reflux condenser (optional but recommended), 0.2 µm PTFE syringe filters.

Workflow:

-

Weighing: Calculate mass for a 0.5 M solution.

-

Example: Dissolve 6.22 g of Nickel Acetate in 50 mL of 2-methoxyethanol.

-

-

Dissolution: Add the nickel salt to the solvent in a round-bottom flask. The solution will be turbid and light green.

-

Stabilization: Add MEA dropwise under vigorous stirring.

-

Target Ratio: [MEA] : [Ni] = 1.0 : 1.0.

-

Observation: The solution color will deepen to a dark green/blue, indicating complex formation.

-

-

Reflux/Reaction: Heat the mixture to 60–70°C for 2 hours with continuous stirring.

-

Why? This thermal energy drives the ligand exchange (alcoholysis) and ensures complete dissolution.

-

-

Aging: Allow the sol to cool and age at room temperature for 24 hours .

-

Critical Step: Aging allows the formation of initial oligomeric species (pre-hydrolysis), affecting final film viscosity and thickness.

-

Protocol B: Thin Film Deposition & Annealing

Substrate: Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass.

Cleaning: Sequential ultrasonication in Acetone

Step-by-Step:

-

Filtration: Filter the aged sol through a 0.2 µm PTFE filter to remove particulates.

-

Spin Coating:

-

Dispense 100 µL of sol onto the center of the substrate.

-

Stage 1: 500 rpm for 5s (Spread).

-

Stage 2: 3000 rpm for 30s (Thinning).

-

-

Soft Bake (Drying): Place immediately on a hot plate at 100°C for 10 minutes .

-

Purpose: Removes solvent (2-ME boiling point ~124°C) and prevents film reticulation.

-

-

Calcination (Annealing):

-

Place in a muffle furnace.

-

Ramp rate: 2°C/min (Slow ramp prevents cracking).

-

Target Temperature: 300°C .

-

Dwell Time: 1 Hour.

-

Cool naturally to room temperature.

-

Technical Insight - Annealing Temperature:

-

< 250°C: Film remains amorphous/hydrated (

), leading to poor durability. -

300°C (Optimal): Formation of cubic NiO with non-stoichiometric defects (

sites). These defects are the active sites for electrochromism. -

> 400°C: High crystallinity reduces surface area and ion diffusion coefficients, slowing down switching speeds [1, 5].

Protocol C: Device Assembly (Half-Cell Testing)

To validate the precursor, assemble a 3-electrode electrochemical cell.

-

Working Electrode: Sol-gel NiO on ITO.

-

Counter Electrode: Platinum wire/mesh.

-

Reference Electrode: Ag/AgCl (in 3M KCl) or Ag/Ag+ (non-aqueous).

-

Electrolyte: 1M

in Propylene Carbonate (PC).-

Note: PC is preferred over water to prevent hydrogen evolution and extend the electrochemical window.

-

Visualizing the Workflow

The following diagram illustrates the chemical progression from raw precursors to the final electrochromic lattice.

Figure 1: Reaction pathway for Nickel 2-methoxyethanolate precursor synthesis and film formation.

Characterization & Troubleshooting

Data Summary: Expected Properties

| Parameter | Optimal Value | Troubleshooting (If deviating) |

| Film Thickness | 150 – 300 nm | Too thick: Dilute sol or increase RPM. Too thin: Multiple layers (anneal between coats). |

| Transmittance ( | > 80% | Low T: Annealing temp too low (residual organics) or film too thick. |

| Crystallite Size | 5 – 15 nm | Too large: Annealing temp >400°C. Reduces efficiency. |

| Adhesion | 5B (ASTM D3359) | Peeling: Substrate dirty. Ensure UV-Ozone treatment. |

Cyclic Voltammetry (CV) Analysis

Run CV scans between -0.5 V and +1.0 V vs Ag/AgCl.

-

Anodic Peak (~0.6 V): Oxidation of

(Coloration: Transparent to Brown). -

Cathodic Peak (~0.2 V): Reduction of

(Bleaching).

Common Failure Mode: If the CV loop area shrinks rapidly over 50 cycles, the film is likely amorphous. Increase annealing temperature to 300°C to stabilize the cubic phase [2, 6].

References

-

Svegl, F., et al. (2000). "Sol-gel synthesis of nickel oxide thin films and their characterization." ResearchGate.[1][2]

-

Cerc Korošec, R., et al. (2003).[3] "Preparation and structural investigations of electrochromic nanosized NiOx films made via the sol–gel route." Solid State Ionics.

-

Gonçalves, A.D., et al. (2019). "Synthesis of nickel nanoparticles by sol-gel method." PISRT.

- Granqvist, C.G.

- Ukoba, K.O., et al. (2018). "Development of NiO thin films for electrochromic applications." International Journal of Electrochemical Science.

-

Mallick, S., et al. (2022). "Effect of annealing temperature on electrochromic properties of NiO films." ResearchGate.[1][2]

Sources

Controlling film thickness with nickel 2-methoxyethoxide concentration

Executive Summary

This Application Note details the protocol for synthesizing and depositing high-quality Nickel Oxide (NiO) thin films using Nickel 2-methoxyethoxide as the primary precursor. While often generated in situ from nickel acetate, understanding the specific behavior of the 2-methoxyethoxide species is critical for controlling rheology and, consequently, film thickness.

This guide is designed for researchers in optoelectronics (Hole Transport Layers) and biosensor development , where film thickness (typically 10–100 nm) directly dictates charge transfer efficiency and sensitivity. We focus on the mathematical relationship between precursor concentration (

Scientific Foundation: The Chemistry of Control

The Precursor Species

Direct dissolution of nickel salts often yields unstable sols. The "Gold Standard" method involves a ligand-exchange reaction where Nickel Acetate Tetrahydrate is refluxed in 2-methoxyethanol (2-ME). The 2-methoxyethanol acts as both solvent and chelating agent, replacing acetate ligands to form Nickel 2-methoxyethoxide .

Why this matters: The ethoxy oxygen and the methoxy oxygen in 2-ME form a stable 5-membered chelate ring with the Ni ion. This prevents rapid hydrolysis (precipitation) and allows the formation of linear polymers during aging, which is essential for smooth, crack-free films during spin coating.

Physics of Deposition

Film thickness in sol-gel spin coating is governed by the balance between centrifugal force (shearing the fluid) and viscous force (resisting flow). The relationship is described by the Meyerhofer Equation , simplified for practical application as:

Where:

- = Final film thickness

- = Concentration of Nickel 2-methoxyethoxide (Molarity)

- = Viscosity (controlled by aging/polymerization)

- = Spin speed (RPM)[1]

Visualization: Process Logic

The following diagram illustrates the critical control points where the user affects the final outcome.

Figure 1: Critical path for NiO Sol-Gel processing. The "Aging" step is the primary variable for viscosity control.

Detailed Protocol: Synthesis & Deposition

Safety Warning: Nickel compounds are known carcinogens and sensitizers. 2-methoxyethanol is a reproductive toxin. All work must be performed in a fume hood with nitrile gloves.

Phase 1: Precursor Synthesis (0.5 M Stock Solution)

-

Weighing: Dissolve 2.488 g of Nickel(II) acetate tetrahydrate (

) in 20 mL of 2-methoxyethanol. -

Stabilization: Add 0.61 g of Monoethanolamine (MEA) dropwise.

-

Expert Note: MEA acts as a base to stabilize the pH and prevents precipitation. The molar ratio of Ni:MEA should be kept at 1:1.

-

-

Reflux (Critical Step): Heat the solution to 80°C with continuous stirring for 2 hours.

-

Aging: Allow solution to stir at room temperature for 24 hours.

-

Validation: If precipitate forms, the ligand exchange was incomplete. Discard and restart.

-

Phase 2: Thickness Targeting (Deposition)

Use the table below to select your parameters. Note that Concentration is the coarse adjustment, while RPM is the fine adjustment.

| Target Thickness (nm) | Precursor Conc. (M) | Spin Speed (RPM) | Spin Time (s) | Ramp Rate (RPM/s) |

| 10 - 20 | 0.1 M | 4000 - 6000 | 30 | 2000 |

| 30 - 50 | 0.3 M | 3000 - 5000 | 30 | 1000 |

| 60 - 100 | 0.5 M | 2000 - 4000 | 45 | 1000 |

| > 150 | 0.7 M | 1500 - 2000 | 60 | 500 |

Step-by-Step Deposition:

-

Substrate Prep: Sonicate substrates (Glass/ITO/FTO) in Acetone, Isopropanol, and DI water (10 min each). UV-Ozone treat for 15 min to improve wettability.

-

Dispense: Filter solution through a 0.45 μm PTFE filter directly onto the substrate center (static dispense). Ensure full coverage to prevent "comets."[5]

-

Spin: Execute the spin program based on the table above.

-

Soft Bake: Immediately place on a hotplate at 100°C for 10 minutes.

-

Why: Removes solvent gradually. Skipping this causes film reticulation (wrinkling) during high-heat annealing.

-

-

Calcination (Annealing): Transfer to a furnace. Ramp to 400°C–500°C at 5°C/min. Hold for 1 hour.

-

Result: Conversion of Nickel 2-methoxyethoxide gel to crystalline cubic NiO.

-

Data Analysis & Troubleshooting

Thickness Verification

Thickness should be verified using Ellipsometry (refractive index

Theoretical vs. Actual: If your films are consistently thinner than predicted:

-

Cause: Ambient humidity is too high (>45% RH). Hydrolysis is occurring too fast, reducing the density of the gel network before spinning is complete.

-

Fix: Spin in a nitrogen-purged glovebox or add 1-2% volume of ethylene glycol to increase viscosity.

Defect Troubleshooting Guide

| Defect Observation | Root Cause | Corrective Action |

| Radial Striations | Solvent evaporation is too fast. | Increase solvent vapor pressure in bowl (cover bowl) or reduce spin speed. |

| Cloudy/Hazy Film | Precipitation of precursor (Hydrolysis). | Solution is too old (>1 week) or insufficient MEA stabilizer. Prepare fresh. |

| Pinholes | Particulates or poor wetting. | Filter solution (0.2 μm); Increase UV-Ozone treatment time. |

| Cracking (Mud-flat) | Film too thick (>150nm) per layer. | Stress mismatch.[6] Deposition of multiple thinner layers (e.g., 3 x 50nm) with intermediate soft bakes. |

Applications in Drug Development & Bio-Interfaces

While primarily a semiconductor workflow, this protocol is highly relevant for:

-

Electrochemical Biosensors: NiO films serve as the working electrode surface for the oxidation of glucose or drug metabolites. The thickness controls the surface area and electron transfer kinetics.

-

Smart Lab-on-Chip: Used as transparent conductive oxides (p-type) in microfluidic heating elements or electrochromic windows for light-sensitive drug storage.

References

-

Sol-Gel Synthesis & Characterization: Lakel, A., & Benramache, S. (2024). Spin Coating Method Deposited Nickel Oxide Thin Films at Various Film Thickness.[7] Journal of Power Technologies.

-

Precursor Chemistry (Ligand Exchange): Yamaguchi, R., et al. (2011).[8] Synthesis and Crystal Structure of a Nickel(II) Complex with Bis(2-methoxyethyl)amine. X-Ray Structure Analysis Online. [8]

-

Spin Coating Theory (Meyerhofer Model): Ossila. Spin Coating: Complete Guide to Theory and Techniques.

-

Safety Data (Nickel Compounds): Thermo Fisher Scientific. Safety Data Sheet: Nickel(II) Hydroxide / Acetate.

Sources

- 1. ossila.com [ossila.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. CN1763059A - A kind of preparation method of nickel acetylacetonate - Google Patents [patents.google.com]

- 4. PEG-assisted Sol-gel Synthesis of Compact Nickel Oxide Hole-Selective Layer with Modified Interfacial Properties for Organic Solar Cells [mdpi.com]

- 5. usspecialty.com [usspecialty.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sci-Hub. Synthesis and Crystal Structure of a Nickel(II) Complex with Bis(2-methoxyethyl)amine / X-ray Structure Analysis Online, 2011 [sci-hub.box]

Mastering Nickel Oxide Thin Films: An Application Guide to Atomic Layer Deposition Precursors

In the realm of advanced materials, the quest for precise control over thin-film synthesis is paramount. For researchers, scientists, and professionals in drug development, the ability to engineer materials at the atomic scale opens up new frontiers in electronics, catalysis, and sensing. Nickel oxide (NiO), with its unique semiconducting and electrochromic properties, is a material of significant interest. Atomic Layer Deposition (ALD) stands out as a premier technique for depositing high-quality, conformal NiO thin films with unparalleled thickness control. The success of the ALD process, however, is critically dependent on the judicious selection of the nickel precursor.

This comprehensive guide provides an in-depth analysis of the common and emerging ALD precursors for NiO growth. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between precursor chemistry, deposition parameters, and the final properties of the NiO film, empowering researchers to make informed decisions for their specific applications.

The Decisive Role of the Precursor in NiO ALD

The choice of a nickel precursor is the cornerstone of a successful NiO ALD process. An ideal precursor should exhibit sufficient volatility to ensure efficient transport to the substrate surface, yet possess high thermal stability to prevent self-decomposition, which would lead to a chemical vapor deposition (CVD) growth mode and compromise the self-limiting nature of ALD. Furthermore, the precursor's reactivity with the co-reactant and the substrate surface dictates the deposition temperature, growth rate, and purity of the resulting film.

This guide will explore three major classes of nickel precursors for ALD of NiO:

-

Cyclopentadienyl-based Precursors: These are among the most common and cost-effective precursors for NiO ALD.

-

β-diketonate Precursors: Known for their thermal stability, these precursors offer a different set of advantages and challenges.

-

Aminoalkoxide Precursors: This newer class of precursors enables lower deposition temperatures and can yield high-purity films.

The following sections will delve into the specifics of each precursor class, providing a comparative analysis, detailed experimental protocols, and an examination of their reaction mechanisms.

Comparative Analysis of Nickel Oxide ALD Precursors

The selection of a precursor is a trade-off between desired film properties, process conditions, and cost. The following table summarizes the key characteristics of representative precursors from each class.

| Precursor Class | Representative Precursor | Chemical Formula | Co-reactant(s) | ALD Temperature Window (°C) | Growth per Cycle (Å/cycle) | Film Purity/Impurities | Key Advantages | Key Disadvantages |

| Cyclopentadienyl | Bis(cyclopentadienyl)nickel(II) (Nickelocene, Ni(Cp)₂) | Ni(C₅H₅)₂ | O₃, O₂ plasma | 200–300[1][2] | ~0.01-0.32[3][4] | Can have carbon impurities[3] | Cost-effective, good volatility, wide ALD window[1] | Can lead to carbon contamination, may require energetic co-reactants[5] |